molecular formula C28H31N3O5 B12486666 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B12486666
M. Wt: 489.6 g/mol
InChI Key: JFGNCLBNYVXGLG-UHFFFAOYSA-N
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Description

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a dimethoxyphenyl group. Its multifaceted nature makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The process often includes:

    Formation of the Benzylpiperazine Moiety: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form benzylpiperazine.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where the dimethoxyphenyl carbonyl chloride reacts with the benzylpiperazine intermediate.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The dimethoxyphenyl group may contribute to the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl ®-4-(1-benzylpiperazin-2-yl)benzoate
  • Methyl (S)-4-(1-benzylpiperazin-2-yl)benzoate

Uniqueness

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate is unique due to the presence of both the benzylpiperazine and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C28H31N3O5

Molecular Weight

489.6 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[(2,6-dimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C28H31N3O5/c1-34-24-10-7-11-25(35-2)26(24)27(32)29-22-18-21(28(33)36-3)12-13-23(22)31-16-14-30(15-17-31)19-20-8-5-4-6-9-20/h4-13,18H,14-17,19H2,1-3H3,(H,29,32)

InChI Key

JFGNCLBNYVXGLG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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